molecular formula C14H9F3N2OS B2956810 5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole CAS No. 478245-63-5

5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole

Cat. No. B2956810
M. Wt: 310.29
InChI Key: HDXCUIZSLMOSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has a fluorine atom substituted for a methyl group . This compound is likely to have distinctive physical-chemical properties due to the presence of a fluorine atom and a carbon-containing pyridine .

Scientific Research Applications

Tautomerism and Basicity

Research into the tautomerism of heteroaromatic compounds with five-membered rings, such as 5-hydroxyisoxazoles and isoxazol-5-ones, has revealed insights into their structural behavior in various solvents and phases. The basicity of isoxazole and its derivatives, including compounds structurally similar to 5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole, has been recorded, indicating the potential for these compounds to engage in interesting chemical interactions and transformations (A. Boulton & A. Katritzky, 1961).

Synthetic Pathways

The development of synthetic pathways for compounds related to 5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole, such as the synthesis of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydro-pyrazol-3-ones and related compounds, has been explored. These synthetic routes provide valuable insights into the chemical reactivity and potential applications of these compounds in various fields, including material science and pharmaceutical research (E. Rajanarendar, D. Karunakar, & K. Ramu, 2006).

Electrophilic Quenching

Studies on the metalation and electrophilic quenching of isoxazoles, particularly those bearing electron-withdrawing groups, have shed light on methods for selectively synthesizing thioalkyl derivatives of isoxazoles. This research contributes to our understanding of the chemical versatility and utility of isoxazole derivatives in synthesizing novel compounds with potential applications in catalysis, drug development, and more (T. N. Balasubramaniam, Y. Mirzaei, & N. R. Natale, 1990).

Photochemical Properties

The photochemistry of 4-substituted 5-Methyl-3-phenyl-isoxazoles has been investigated, providing insights into the behavior of these compounds under UV light. Such studies are crucial for understanding the photostability and photochemical reactivity of isoxazole derivatives, which can have implications for their use in photopharmacology, materials science, and as probes in biochemical research (Kurt Dietliker et al., 1976).

Lithiation and Functionalization

Research into the lithiation of five-membered heteroaromatic compounds, including isoxazoles, has provided valuable knowledge on how to functionalize these rings. Understanding the conditions under which lateral lithiation, ring cleavage, and addition reactions occur can facilitate the design of new molecules for pharmaceuticals, agrochemicals, and organic materials (R. Micetich, 1970).

properties

IUPAC Name

5-methyl-4-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2OS/c1-8-11(6-19-20-8)12-7-18-13(21-12)9-3-2-4-10(5-9)14(15,16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXCUIZSLMOSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CN=C(S2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.